1-(4-(Trifluoromethoxy)phenyl)cyclohexanecarboxylic acid
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Overview
Description
1-[4-(Trifluoromethoxy)phenyl]cyclohexane-1-carboxylic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclohexane ring bearing a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(trifluoromethoxy)phenyl]cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Trifluoromethoxyphenyl Intermediate: The trifluoromethoxy group is introduced to the phenyl ring through a nucleophilic aromatic substitution reaction.
Cyclohexane Ring Formation: The phenyl intermediate is then subjected to a cycloaddition reaction to form the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Trifluoromethoxy)phenyl]cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[4-(Trifluoromethoxy)phenyl]cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-(trifluoromethoxy)phenyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid
- 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid
Uniqueness
1-[4-(Trifluoromethoxy)phenyl]cyclohexane-1-carboxylic acid is unique due to the presence of both the trifluoromethoxy group and the cyclohexane ring, which confer distinct chemical and physical properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the cyclohexane ring provides structural rigidity and influences the compound’s reactivity.
Properties
Molecular Formula |
C14H15F3O3 |
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Molecular Weight |
288.26 g/mol |
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H15F3O3/c15-14(16,17)20-11-6-4-10(5-7-11)13(12(18)19)8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H,18,19) |
InChI Key |
CIVBVIMHXZMYCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)OC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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